Mavelertinib (PF-06747775) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, ] It is specifically designed to target the T790M resistance mutation in EGFR, commonly found in non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR TKIs. [, ] Interestingly, research has identified potential applications of Mavelertinib beyond oncology, specifically in the treatment of giardiasis. []
Mavelertinib exerts its primary effect by selectively binding to and inhibiting the mutated EGFR T790M. [] This binding prevents the EGFR-mediated signaling cascade, which is essential for tumor cell proliferation and survival, ultimately leading to cell death in EGFR/T790M-expressing tumor cells. [] It exhibits minimal activity against wild-type EGFR, potentially reducing off-target effects on healthy cells. [] In the context of giardiasis, the precise mechanism of action of Mavelertinib remains unclear. Research suggests that its target in Giardia lamblia might differ from human EGFR-tyrosine kinase. []
Mavelertinib has been primarily investigated for its potential in treating NSCLC, especially cases harboring the EGFR T790M resistance mutation. [, ] Preclinical studies using patient-derived cells (PDCs) and organoids (PDOs) have demonstrated its efficacy in inhibiting the growth of T790M-positive NSCLC cells. []
Mavelertinib has shown promising results in preclinical studies for treating giardiasis. [] In vitro studies demonstrated its efficacy against both metronidazole-sensitive and -resistant Giardia lamblia strains. [] Furthermore, in vivo studies using a murine model of giardiasis confirmed its efficacy in clearing Giardia infection. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6